REACTION_SMILES
|
[BH3:12].[CH3:13][OH:14].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[OH:1][c:2]1[c:3]([CH3:11])[c:4]([C:5](=[O:6])[OH:7])[cH:8][cH:9][cH:10]1>>[OH:1][c:2]1[c:3]([CH3:11])[c:4]([CH2:5][OH:6])[cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(O)cccc1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(O)cccc1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |